Cas no 654653-93-7 ((aR,bS)-rel-Bedaquiline)

(aR,bS)-rel-Bedaquiline structure
Produktname:(aR,bS)-rel-Bedaquiline
(aR,bS)-rel-Bedaquiline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (αR,βS)-rel-Bedaquiline
- (1R,2S)-1-(6-Bromo-2-methoxy-3-quinolinyl)-4-(dimethylamino)-2-(1 -naphthyl)-1-phenyl-2-butanol
- DTXSID80903989
- AC-28385
- compound 1a [PMID: 17496888]
- 3-Quinolineethanol, 6-Bromo-Alpha-(2-(Dimethylamino)Ethyl)-2-Methoxy-Alpha-1-Naphthalenyl-Beta-Phenyl-, (Alpha-S,Beta-R)-
- (1R,2S)-1-(6-Bromo-2-methoxy-quinolin-3-yl)-4-methyl-amino-2-naphthalen-1-yl-1-phenyl-butan-2-ol
- D09872
- BEDAQUILINE [INN]
- rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
- 1-(6-bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-(3-fluorophenyl)-1-phenyl-butan-2-ol
- s5623
- CCG-270030
- R403323; TMC207; R207910
- Bedaquiline
- BEDAQUILINE [VANDF]
- AS,
- 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-
- Bedaquiline [USAN]
- (1R,2S)-1-(6-BROMO-2-METHOXYQUINOLIN-3-YL)-4-(DIMETHYLAMINO)-2-(NAPHTHALEN-1-YL)-1- PHENYLBUTAN-2-OL
- CHEMBL376488
- (
- SR-05000022473-1
- AIDS-222089
- (1R,2S)-1-(6-bromo-2-methoxy-3-quinolyl)-4-(dimethylamino)-2-(1-naphthyl)-1-phenyl-butan-2-ol
- 843663-66-1 (free base)
- Q1257318
- HY-14881
- BEDAQUILINE [WHO-DD]
- BDBM50063995
- (1R,2S) 6-BROMO-ALPHA-(2-(DIMETHYLAMINO)ETHYL)-2-METHOXY-ALPHA-(1-NAPHTHYL)-BETA-PHENYL-3-QUINOLINEETHANOL
- AR)-Bedaquiline
- bedaquilina
- bedaquilinum
- C32H31BrN2O2
- compound 1a (PMID: 17496888)
- 654653-93-7
- (alphaS,betaR)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol
- 78846I289Y
- GTPL11171
- bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-naphthalen-1-yl-1-phenyl-butan-2-ol
- NS00069910
- AKOS022186476
- 3-QUINOLINEETHANOL, 6-BROMO-.ALPHA.-(2-(DIMETHYLAMINO)ETHYL)-2-METHOXY-.ALPHA.-1-NAPHTHALENYL-.BETA.-PHENYL-, (.ALPHA.S,.BETA.R)-
- AS)-rel-Bedaquiline
- NCGC00348215-04
- TMC 207
- UNII-78846I289Y
- (aR,bS)-rel-Bedaquiline
- (1R,2S)-1-(6-Bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(1-naphthyl)-1-phenyl-butan-2-ol
- SCHEMBL295482
- NCGC00348215-03
- TMC-207
- SR-05000022473
- (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
- J04AK05
- DTXSID101027810
- AIDS 222089
- J-500265
- MMV689758
- BDQ
- (aS,bR)-Bedaquiline
- R-207910
- 1-(6-Bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-naphthalen-1-yl-1-phenyl-butan-2-ol
- DTXCID501331924
- 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
- CHEBI:72292
- NCGC00348215-01
- (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(1-naphthyl)-1-phenylbutan-2-ol
- EX-A4133
- 843663-66-1
- HSDB 8217
- cis-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
- AR,
- TMC207
- (1R,2S)-1-(6-BROMO-2-METHOXY-QUINOLIN-3-YL)-4-DIMETHYLAMINO-2-(3-FLUOROPHENYL)-1-PHENYL-BUTAN-2-OL
- Bedaquiline (USAN/INN)
- R207910
- (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
- R 207910
- 1-(1R)-(6-Bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-(2S)-(naphthalen-1-yl)-1-phenyl-butan-2-ol
- Bedaquiline [USAN:INN]
- BQ1
- DB08903
- BEDAQUILINE [MI]
- (alphaR,betaS)-rel-Bedaquiline
- '(AlphaR,BetaS)-rel-Bedaquiline'
- BRD-K90817094-001-03-4
- DA-71359
- BRD-K90817094-001-02-6
-
- Inchi: InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m0/s1
- InChI-Schlüssel: QUIJNHUBAXPXFS-CDZUIXILSA-N
- Lächelt: CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=CC5=CC(=CC=C5N=C4OC)Br)O
Berechnete Eigenschaften
- Genaue Masse: 554.15689g/mol
- Monoisotopenmasse: 554.15689g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 8
- Komplexität: 715
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 45.6Ų
- XLogP3: 7.2
(aR,bS)-rel-Bedaquiline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | B119555-5mg |
(aR,bS)-rel-Bedaquiline |
654653-93-7 | 5mg |
$ 98.00 | 2023-04-19 | ||
TRC | B119555-100mg |
(aR,bS)-rel-Bedaquiline |
654653-93-7 | 100mg |
$ 827.00 | 2023-04-19 | ||
TRC | B119555-25mg |
(aR,bS)-rel-Bedaquiline |
654653-93-7 | 25mg |
$ 305.00 | 2023-04-19 | ||
A2B Chem LLC | AG71772-10mg |
(αR,βS)-rel-Bedaquiline |
654653-93-7 | 98% | 10mg |
$446.00 | 2024-04-19 | |
A2B Chem LLC | AG71772-25mg |
(αR,βS)-rel-Bedaquiline |
654653-93-7 | 98% | 25mg |
$613.00 | 2024-04-19 | |
Aaron | AR00EF6W-25mg |
(αR,βS)-rel-Bedaquiline |
654653-93-7 | 97% | 25mg |
$487.00 | 2025-01-24 | |
Aaron | AR00EF6W-50mg |
(αR,βS)-rel-Bedaquiline |
654653-93-7 | 97% | 50mg |
$676.00 | 2025-01-24 | |
Chemenu | CM268460-10mg |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol |
654653-93-7 | 97% | 10mg |
$366 | 2022-06-10 | |
TRC | B119555-10mg |
(aR,bS)-rel-Bedaquiline |
654653-93-7 | 10mg |
$ 161.00 | 2023-04-19 | ||
1PlusChem | 1P00EEYK-25mg |
(αR,βS)-rel-Bedaquiline |
654653-93-7 | 98% | 25mg |
$553.00 | 2024-04-22 |
(aR,bS)-rel-Bedaquiline Verwandte Literatur
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
654653-93-7 ((aR,bS)-rel-Bedaquiline) Verwandte Produkte
- 1599683-29-0(5-(2-methoxyethyl)-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 338741-79-0(1-(Propyltriethoxyl)-3-methylimidazolium chloride)
- 1353953-98-6([1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester)
- 1569735-77-8(4-chloro-N-{3-[(cyclopentylsulfanyl)methyl]-4-methoxyphenyl}benzene-1-carboximidamide)
- 93061-30-4(Bicyclo[1.1.1]pentanone)
- 2229510-49-8(3-fluoro-3-(2-methylpyridin-4-yl)propan-1-amine)
- 2225127-05-7((S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid)
- 2227733-14-2((1R)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol)
- 2137493-43-5(7-Oxa-1-azaspiro[4.4]nonan-4-amine, 1-ethyl-)
- 49559-43-5(5-Benzoxazolecarboxamide, 2-cyano-)
Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
